Oxacillin

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Oxacillin is a semisynthetic beta-lactam antibiotic belonging to the penicillin class, developed by Beecham in the early 1960s. It is specifically designed to resist degradation by penicillinase, an enzyme produced by certain bacteria that can inactivate other penicillins. The chemical formula of oxacillin is C₁₉H₁₉N₃O₅S, with a molar mass of approximately 401.44 g/mol . Oxacillin is primarily used to treat infections caused by susceptible gram-positive organisms, particularly Staphylococcus aureus, including strains that produce penicillinase .

The primary mechanism of action for oxacillin involves the inhibition of bacterial cell wall synthesis. It achieves this by binding to specific penicillin-binding proteins (PBPs) located within the bacterial cell wall. This binding interferes with the transpeptidation reaction, a crucial step in the formation of peptidoglycan, leading to cell lysis and death of actively growing bacteria .

Oxacillin's stability against hydrolysis by various beta-lactamases allows it to maintain its efficacy against resistant bacterial strains, making it a valuable option in clinical settings .

Oxacillin exhibits bactericidal activity against a range of gram-positive bacteria, including:

- Staphylococcus aureus

- Streptococcus pneumoniae

- Streptococcus pyogenes

Its effectiveness is notably diminished against most gram-negative bacteria due to their outer membrane barrier . The drug's ability to resist breakdown by penicillinase allows it to effectively treat infections caused by penicillin-resistant strains of Staphylococcus aureus, although resistance can still develop through various mechanisms such as altered PBPs or decreased permeability .

Oxacillin is synthesized from the core structure of 6-aminopenicillanic acid, which serves as the backbone for many penicillins. The synthesis typically involves:

- Protection of the amino group.

- Introduction of the isoxazole side chain via acylation.

- Formation of the thiazolidine ring.

The final product is purified and formulated into injectable forms for clinical use .

Oxacillin is primarily utilized in clinical settings for:

- Treating skin and soft tissue infections caused by Staphylococcus aureus.

- Managing respiratory tract infections.

- Addressing bone and joint infections.

It is administered via intramuscular or intravenous routes, with dosing tailored based on the severity of infection and patient response .

Oxacillin may interact with other medications, notably probenecid, which can inhibit its renal clearance and increase serum levels. This interaction can enhance oxacillin's efficacy but may also raise the risk of toxicity . Other potential interactions include:

- Canrenoic acid may increase oxacillin excretion.

- Certain diuretics may alter renal function and affect oxacillin levels.

Monitoring for adverse effects and adjusting dosages accordingly is essential during co-administration with these agents .

Oxacillin shares structural and functional similarities with several other penicillin derivatives that are also resistant to penicillinase. These include:

| Compound | Chemical Structure | Key Features |

|---|---|---|

| Methicillin | C₁₈H₁₇N₃O₅S | First penicillinase-resistant antibiotic; less commonly used today due to resistance issues. |

| Nafcillin | C₁₉H₂₁N₃O₅S | Broad-spectrum activity against gram-positive bacteria; often used for serious infections. |

| Cloxacillin | C₂₀H₂₂N₂O₅S | Similar spectrum as oxacillin but with slightly different pharmacokinetics. |

| Dicloxacillin | C₂₀H₂₂N₂O₅S | Better oral bioavailability; used for skin and soft tissue infections. |

| Flucloxacillin | C₂₀H₂₂N₂O₅S | Enhanced oral absorption; commonly used in outpatient settings for staphylococcal infections. |

Uniqueness: Oxacillin is particularly noted for its effective treatment against methicillin-resistant Staphylococcus aureus (MRSA) strains that retain susceptibility to this antibiotic, although resistance patterns can vary significantly among different bacterial populations .

Molecular Structure and Functional Groups

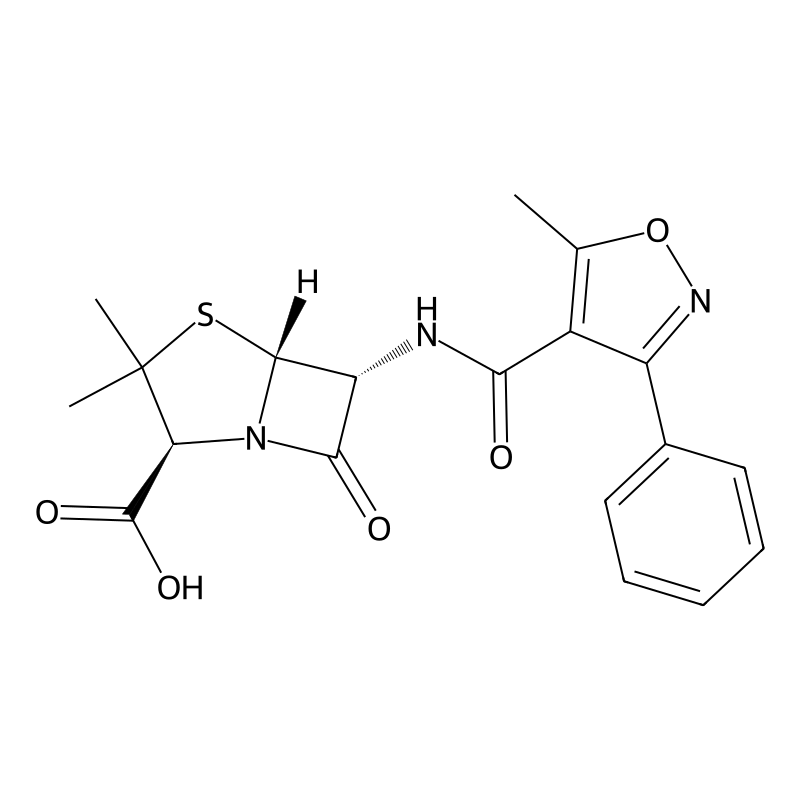

Oxacillin exhibits a complex molecular architecture built upon the classical penicillin framework with distinctive structural modifications. The compound features a 6-aminopenicillanic acid nucleus with a substituent attached to the amino group, following the characteristic pattern of penicillin family antibiotics. The complete IUPAC nomenclature identifies oxacillin as (2S,5R,6R)-3,3-dimethyl-6-[(5-methyl-3-phenyl-1,2-oxazole-4-carbonyl)amino]-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid.

The molecular structure encompasses several critical functional groups that define its chemical behavior and biological activity. The central bicyclic system consists of a thiazolidine ring fused to a β-lactam ring, which constitutes the active moiety responsible for the compound's characteristic properties. The β-lactam ring represents the most crucial structural element, as it mediates the compound's primary mechanism of action through covalent bonding interactions.

The distinguishing feature of oxacillin lies in its 5-methyl-3-phenylisoxazole-4-carboxamide substituent, which differentiates it from other penicillin derivatives. This substituent group is strategically positioned at the 6β position and is believed to confer resistance to degradation by bacterial β-lactamases, representing a significant structural advancement over earlier penicillin compounds. The isoxazole moiety contains both oxygen and nitrogen heteroatoms within a five-membered ring system, contributing to the compound's unique pharmacological properties.

Additional structural elements include two methyl groups attached to the carbon atom at position 3 of the bicyclic system, creating a dimethyl substitution pattern that influences the compound's steric properties and stability characteristics. The carboxylic acid functionality at position 2 provides the acidic character necessary for salt formation and contributes to the compound's solubility profile in various media.

Physicochemical Properties (Melting Point, Solubility, pKa)

Oxacillin demonstrates distinctive physicochemical properties that influence its handling, formulation, and analytical characterization. The compound exhibits a melting point of 188°C with decomposition, indicating thermal instability at elevated temperatures. This decomposition behavior necessitates careful temperature control during synthetic procedures and analytical determinations.

The solubility characteristics of oxacillin vary significantly depending on the solvent system and the specific salt form employed. For oxacillin sodium salt, aqueous solubility in phosphate-buffered saline (pH 7.2) reaches approximately 10 mg/mL, though storage of aqueous solutions beyond one day is not recommended due to stability concerns. In organic solvents, the sodium salt demonstrates solubility of approximately 2 mg/mL in ethanol, 16 mg/mL in dimethyl sulfoxide, and 20 mg/mL in dimethyl formamide.

The compound exhibits acidic properties with a reported pKa value of 2.72, though this value carries some uncertainty in the literature. This acidic character enables the formation of stable sodium salts, which are commonly employed in pharmaceutical formulations due to their enhanced water solubility and stability characteristics. The sodium salt monohydrate form has a molecular weight of 441.44 Da and incorporates one molecule of water of crystallization.

The pH of oxacillin sodium salt solutions ranges from 4.5 to 7.5 when prepared at a concentration of 30 g/L at 25°C, indicating the buffering capacity of the compound in aqueous media. This pH range is compatible with various analytical and synthetic procedures while maintaining chemical stability of the compound.

Synthesis Pathways and Key Intermediates

The synthesis of oxacillin follows established methodologies for semisynthetic penicillin production, utilizing 6-aminopenicillanic acid as the primary starting material. The synthetic approach involves the coupling of 6-aminopenicillanic acid with 5-methyl-3-phenylisoxazole-4-carbonyl chloride under controlled conditions to form the desired amide linkage.

The synthesis pathway begins with the preparation of the isoxazole acid chloride intermediate. Benzaldehyde serves as the initial precursor, undergoing a series of transformations including oxime formation with hydroxylamine, followed by chlorination and subsequent cyclization reactions. The resulting 5-methyl-3-phenylisoxazole-4-carboxylic acid is then converted to its corresponding acid chloride using phosphorus pentachloride in toluene.

The coupling reaction between 6-aminopenicillanic acid and the acid chloride intermediate requires careful pH control to maintain the integrity of the β-lactam ring system. The 6-aminopenicillanic acid is typically dissolved in ammonium hydroxide solution with pH adjustment to 7.0-9.0, followed by addition to the acid chloride solution in ethyl acetate. The reaction pH is maintained between 2.0-2.3 during the coupling process to optimize product formation while minimizing side reactions.

The industrial production of 6-aminopenicillanic acid, a crucial intermediate, involves enzymatic hydrolysis of natural penicillins using penicillin acylase enzymes. This biotechnological approach has been extensively developed, with reported productivities reaching 3,200 units per gram of dry cell weight. Alternative approaches include alkaline hydrolysis methods, though enzymatic processes generally provide superior selectivity and yield.

Quality control during synthesis involves monitoring the formation of oxacillin through analytical techniques while controlling impurities derived from incomplete reactions or degradation products. The synthesis method demonstrates scalability for industrial production while maintaining consistent product quality and purity specifications.

Isomerism and Stereochemistry

Oxacillin exhibits complex stereochemical features that are fundamental to its chemical identity and biological activity. The compound contains three defined stereocenters within its bicyclic framework, with all stereochemical configurations definitively established. The absolute stereochemistry is designated as (2S,5R,6R) according to standard nomenclature conventions, indicating the specific spatial arrangements of substituents around each chiral center.

The stereochemical configuration at position 2 corresponds to the S-configuration, where the carboxylic acid group adopts a specific orientation relative to the bicyclic system. The R-configuration at position 5 establishes the stereochemistry of the bridgehead carbon atom within the fused ring system, while the R-configuration at position 6 determines the orientation of the isoxazole-containing substituent relative to the β-lactam ring.

| Stereocenter | Configuration | Functional Group | Significance |

|---|---|---|---|

| Position 2 | S | Carboxylic acid | Determines acid orientation |

| Position 5 | R | Bridgehead carbon | Defines ring fusion geometry |

| Position 6 | R | Amide substituent | Controls substituent orientation |

The maintenance of proper stereochemistry is critical throughout the synthetic process, as alternative configurations would result in compounds with significantly different biological properties. The enzymatic synthesis of 6-aminopenicillanic acid preserves the natural stereochemistry derived from fermentation-produced penicillins, ensuring that the final oxacillin product maintains the required three-dimensional structure.

Recent crystallographic studies have provided detailed structural confirmation of oxacillin derivatives, including analysis of acetate derivatives that enable precise determination of absolute configurations. These studies have resolved previous uncertainties in stereochemical assignments and confirmed the established conventions for describing oxacillin stereochemistry.

The compound demonstrates no E/Z isomerism due to the absence of carbon-carbon double bonds in non-cyclic environments. The rigid bicyclic framework constrains molecular flexibility and eliminates possibilities for geometric isomerism, contributing to the structural consistency of oxacillin preparations.

Optical activity measurements provide additional confirmation of stereochemical purity, with specific rotation values of +200.0 to +215.0 degrees (c=1, water) reported for high-purity oxacillin sodium salt. These optical rotation measurements serve as quality control parameters for ensuring stereochemical integrity in commercial preparations.

β-Lactam Antibiotic Mechanism of Action

Oxacillin belongs to the β-lactam class of antibiotics, specifically categorized as an isoxazolyl penicillin within the penicillinase-resistant penicillin subgroup [27]. The bactericidal activity of oxacillin stems from its ability to inhibit bacterial cell wall synthesis, a critical process for bacterial survival and reproduction [1]. The defining structural feature of oxacillin is its β-lactam ring, which is essential for its antimicrobial activity [8].

The mechanism of action of oxacillin and other β-lactam antibiotics involves interruption of bacterial cell wall formation through covalent binding to essential penicillin-binding proteins (PBPs) [3]. These PBPs are enzymes involved in the terminal steps of peptidoglycan cross-linking in both Gram-negative and Gram-positive bacteria [3]. The inhibition of bacterial peptidoglycan transpeptidation by oxacillin occurs through a mechanism first described by Tipper and Strominger, who noted a structural similarity between penicillin G and the terminal d-Ala-d-Ala dipeptide of nascent peptidoglycan in dividing bacterial cells [3].

When oxacillin binds to PBPs, it forms a covalent bond with an active site serine residue, creating an inactive acyl-enzyme complex [3] [17]. This binding prevents the cross-linking of peptidoglycan strands, compromising the structural integrity of the bacterial cell wall [1] [3]. The resulting weakened cell wall is unable to withstand osmotic pressure, leading to cell lysis and bacterial death [1].

Cell lysis following oxacillin treatment is mediated by bacterial cell wall autolytic enzymes known as autolysins [1]. Research has demonstrated that these autolysins play a crucial role in the bactericidal action of oxacillin by augmenting the wall damage initiated by the antibiotic [19]. Studies comparing autolytic enzyme activity in Staphylococcus aureus strains with different susceptibilities to oxacillin have revealed that strains susceptible to the killing and lytic effects of oxacillin exhibit considerably more autolytic activity on penicillin-modified cell wall components (murein) than tolerant organisms [19].

| Mechanism Component | Penicillin-Binding Proteins (PBPs) | Class D β-Lactamases (OXA) |

|---|---|---|

| Target Enzyme | Transpeptidase domain | Hydrolase enzyme |

| Active Site Residue | Serine nucleophile | Serine-67 (OXA-1) |

| Binding Mode | Covalent modification | Covalent acylation |

| Acyl-Enzyme Formation | Stable acyl-enzyme | Transient acyl-enzyme |

| Hydrolysis Rate | Slow deacylation | Rapid deacylation |

| Resistance Factor | Antibiotic susceptible | Antibiotic resistance |

Table 1: Mechanistic Comparison of β-Lactam Targets [1] [3] [17]

Penicillin-Binding Protein (PBP) Interactions

Oxacillin exerts its antibacterial effect by binding to specific penicillin-binding proteins located inside the bacterial cell wall [1]. These PBPs are essential enzymes involved in the final stages of peptidoglycan synthesis, particularly the transpeptidation reactions that create cross-links between peptidoglycan strands [3] [4]. Every bacterial species possesses its own distinctive set of PBPs, ranging from three to eight enzymes per species [3].

The interaction between oxacillin and PBPs involves a nucleophilic attack by an active site serine residue on the carbonyl carbon of the β-lactam ring [17]. This reaction results in the formation of a covalent acyl-enzyme complex, effectively inactivating the PBP [17]. The binding mechanism involves recognition of the β-lactam structure by the PBP active site, which has evolved to recognize the D-alanyl-D-alanine terminus of peptidoglycan precursors [3].

Research using X-ray crystallography has provided detailed insights into the structural basis of oxacillin-PBP interactions [4]. Studies of PBP2x from Streptococcus pneumoniae have revealed that the enzyme can be modified covalently in the active site by oxacillin [4]. These structural analyses have shown that the recognition of nascent peptidoglycan by PBP2x involves complexation of one pentapeptide stem at an allosteric site located in specific domains of the enzyme [4]. This binding predisposes another pentapeptide stem in the same nascent peptidoglycan strand to penetrate into the active site for the turnover events [4].

Recent research has also elucidated the dynamics of PBP2 in response to oxacillin treatment [16]. Live-cell imaging studies have demonstrated that oxacillin inhibits the recruitment of PBP2 to the bacterial division septum [16]. Untreated cells show an oscillatory pattern of PBP2 localization between septal and non-septal positions during cell division [16]. However, oxacillin treatment rapidly disrupts this dynamic, preventing cells from recruiting PBP2 to the septum [16]. Interestingly, oxacillin does not delocalize PBP2 that is already positioned at the septum at the time of exposure [16].

The inhibition of PBP2 recruitment by oxacillin has significant consequences for bacterial cell division [16]. The β-lactam has a substantial impact on septum progression, with the effect depending on the stage of cell division [16]. Mid- and late-stage dividing cells can still complete septum closure, whereas constriction is almost completely inhibited in early-stage cells with large division rings [16]. This differential effect on cells at various stages of division contributes to the complex bactericidal action of oxacillin [16] [19].

β-Lactamase-Mediated Resistance Mechanisms

Class D Oxacillinases (OXA Enzymes)

Class D β-lactamases, also known as oxacillinases or OXA enzymes, represent a significant mechanism of bacterial resistance to oxacillin and other β-lactam antibiotics [6]. These enzymes were initially named oxacillinases due to their higher hydrolysis rate for oxacillin compared to benzylpenicillin, although this generalization is no longer universally applicable as the class has diversified [6].

OXA enzymes constitute a heterogeneous group that can be classified based on amino acid identity [6]. Their genes are found on both chromosomes and plasmids of diverse bacterial species including Acinetobacter, Shewanella, Pseudomonas, and Burkholderia [6]. The transfer of chromosomal Class D β-lactamase genes to plasmids has increased their clinical significance as a resistance mechanism [6].

Class D β-lactamases utilize a serine nucleophile to inactivate β-lactams through a covalent acylation-deacylation reaction involving a carbamylated lysine general base [22]. This carbamylated lysine plays a critical role in the catalytic function of these enzymes [29]. Research has demonstrated that the class D OXA-10 β-lactamase depends critically on this unusual carbamylated lysine as the basic residue for both enzyme acylation and deacylation steps of catalysis [29]. The formation of this carbamylated lysine is reversible and pH-dependent [29].

The substrate specificity of OXA enzymes varies considerably [6]. Some OXA enzymes have a narrow spectrum of activity, hydrolyzing only penicillins and first-generation cephalosporins, while others have expanded their spectrum to include later-generation cephalosporins (extended-spectrum) or even carbapenem antibiotics (carbapenemases) [6]. Single amino acid substitutions are often responsible for the expansion of this spectrum of activity, as observed with OXA-2 and OXA-10 variants [6] [23].

| OXA Enzyme | Substrate Specificity | Oxacillin Activity | Key Structural Features |

|---|---|---|---|

| OXA-1 | Narrow spectrum oxacillinase | High (kcat = 577 s⁻¹) | Hydrophobic pocket (Met99, Trp102, Leu161, Phe217, Leu255) |

| OXA-2 | Narrow spectrum oxacillinase | High | Similar hydrophobic region |

| OXA-10 | Extended spectrum | High | Carbamylated lysine essential |

| OXA-24/40 | Carbapenemase (weak oxacillinase) | Low (kcat = 0.18 s⁻¹) | Tyr112-Met223 hydrophobic bridge |

| OXA-48 | Carbapenemase | Low | β5-β6 loop modifications |

| OXA-163 | Extended spectrum cephalosporinase | Low | 212-RIEP-217 deletion in β5-β6 loop |

| OXA-405 | Extended spectrum (no carbapenemase) | Low | 211-TREI-216 deletion in β5-β6 loop |

Table 2: OXA Enzyme Classification and Substrate Profiles [6] [7] [22] [24]

The evolution of OXA enzymes demonstrates remarkable plasticity [21]. Research on OXA-10 has shown that this enzyme can acquire carbapenem-hydrolyzing activity through modifications to its β5-β6 loop, while largely maintaining its original biochemical properties for other substrates [21]. This adaptability contributes to the clinical challenge posed by these enzymes, as they can evolve new substrate specificities while retaining their core catalytic functions [21] [24].

Structural Origins of OXA Specificity

The structural basis for the substrate selectivity differences among Class D β-lactamases has been extensively investigated through X-ray crystallography and biochemical analyses [7]. These studies have revealed key structural features that determine the specificity of OXA enzymes for different β-lactam substrates, including oxacillin [7] [15].

OXA-1 represents a subtype of class D enzyme that efficiently hydrolyzes oxacillin, while OXA-24/40 represents another with weak oxacillinase but increased carbapenemase activity [7]. Comparison of the crystal structures of these enzymes in complex with oxacillin provides insights into the structural determinants of their substrate preferences [7] [15].

In the OXA-1/oxacillin complex, the hydrophobic R1 side chain of oxacillin is accommodated in a complementary hydrophobic pocket formed by Met99, Trp102, Leu161, Phe217, and Leu255 [7] [15]. This favorable interaction contributes to the high catalytic efficiency of OXA-1 toward oxacillin [7]. The conformation of oxacillin in this complex is stabilized by intramolecular van der Waals interactions between the phenyl ring of the oxacillin R1 side chain and the thiazine ring [15].

In contrast, in the OXA-24/40/oxacillin structure, the hydrophobic R1 side chain of oxacillin disrupts a bridge between Tyr112 and Met223 that is present in the apo (unbound) OXA-24/40 structure [7]. This disruption causes the main chain of the Met223-containing loop to adopt a completely different conformation [7]. The Tyr112-Met223 hydrophobic bridge in OXA-24/40 is suggested to play a role in its carbapenemase activity and is also attributed to its poor oxacillinase activity due to steric clashes with oxacillin [15].

The binding of oxacillin to these enzymes involves several canonical β-lactam–β-lactamase interactions [15]. In both OXA-1 and OXA-24/40, the carbonyl oxygen of the former lactam ring forms hydrogen bonds with residues comprising the oxyanion hole [15]. The nitrogen of the former lactam ring forms a hydrogen bond with a serine residue (Ser128 in OXA-24/40) [15]. The R1 side chain amide nitrogen of oxacillin makes a hydrogen bond with a main chain oxygen (Trp221 in OXA-24/40) [15].

A significant difference between OXA-1 and OXA-24/40 is observed in the conformation of the phenylisoxazolyl group of oxacillin [15]. This group adopts noticeably different orientations in the two enzymes, with an approximately 130° rotation around a specific bond that accounts for the more extended conformation of oxacillin in OXA-24/40 [15].

| Structural Element | OXA-1 (High Oxacillinase) | OXA-24/40 (Poor Oxacillinase) | Functional Consequence |

|---|---|---|---|

| R1 side chain recognition | Phenylisoxazolyl group accommodation | Steric clash with R1 side chain | Substrate recognition specificity |

| Hydrophobic pocket | Met99, Trp102, Leu161, Phe217, Leu255 | Tyr112-Met223 hydrophobic bridge | Catalytic efficiency determination |

| Oxyanion hole | Ser67-Ser128-Trp160 | Ser81-Ser128-Trp221 | Transition state stabilization |

| Carbamylated lysine | Lys70 carbamylation essential | Lys84 carbamylation | General base catalysis |

| β5-β6 loop | Standard conformation | Bridge disruption by oxacillin | Substrate selectivity switch |

| Ω-loop flexibility | Limited flexibility | Conformational changes | Active site accessibility |

Table 3: Structural Determinants of Oxacillin Specificity in Class D β-Lactamases [7] [15] [26] [29]

The β5-β6 loop has been identified as a critical determinant of substrate specificity in OXA enzymes [15] [22]. Modifications to this loop can dramatically alter the substrate profile, as seen in OXA-163 and OXA-405, which have deletions in this region that enhance their activity against extended-spectrum cephalosporins while reducing carbapenem turnover [22] [24]. Similarly, amino acid substitutions in the Ω-loop, such as the F153S mutation in OXA-935, can confer increased flexibility and alter substrate specificity [23].

Oxacillin-Susceptible Methicillin-Resistant S. aureus (OS-MRSA)

Oxacillin-susceptible methicillin-resistant Staphylococcus aureus (OS-MRSA) represents a unique phenotype that poses significant diagnostic and therapeutic challenges [9] [10]. These strains possess the mecA gene, which typically confers resistance to β-lactam antibiotics, yet they remain phenotypically susceptible to oxacillin and cefoxitin [10] [14].

OS-MRSA strains have been recognized for over a decade and are increasingly detected worldwide [10] [14]. Studies have shown that OS-MRSA is more prevalent among community-acquired MRSA (24%) than among hospital-acquired MRSA (2%) [9]. These strains belong to various sequence types, with predominance of certain lineages such as ST22-t223-SCCmec IVc and ST59-t1950-SCCmec V [9].

The mechanisms underlying the oxacillin susceptibility in mecA-positive S. aureus vary between isolates [10]. Whole-genome sequencing of OS-MRSA clinical isolates has revealed that oxacillin susceptibility is often associated with mutations in regions of nucleotide repeats within the mecA gene [10]. These mutations affect the functionality of the PBP2a protein encoded by mecA, rendering it unable to confer resistance despite its presence [10] [11].

A concerning aspect of OS-MRSA is that subinhibitory antibiotic exposure can select for secondary mecA mutations that restore oxacillin resistance [10]. This potential for reversion to resistance raises the possibility of treatment failure if β-lactams are prescribed for OS-MRSA infections [9] [10]. Consequently, OS-MRSA strains warrant follow-up susceptibility testing to ensure detection of resistant revertants [10].

Molecular characterization of OS-MRSA has identified specific mutations associated with this phenotype [9] [11]. OS-MRSA isolates often exhibit mecA promoter mutations at positions -33 (C→T) or -7 (G→T/A), along with PBP2a substitutions such as S225R or E246G [9]. These genetic alterations result in significantly lower basal and oxacillin-induced levels of mecA expression compared to typical MRSA isolates [9].

One study identified a novel amino acid substitution (M483I) in PBP2a that may be associated with oxacillin susceptibility [11]. This methionine residue is located in the transpeptidase domain of PBP2a and, although not in the active site, may be important for the protein's secondary or tertiary structure, affecting its conformation at the active site [11].

Molecular Basis of mecA Polymorphism and Phenotypic Expression

The mecA gene encodes penicillin-binding protein 2a (PBP2a), which has low affinity for β-lactam antibiotics and can maintain cell wall synthesis when native PBPs are inhibited [11]. However, the presence of mecA does not necessarily lead to oxacillin resistance, as evidenced by OS-MRSA strains [14]. Understanding the molecular basis of mecA polymorphism and its phenotypic expression is crucial for addressing the challenges posed by these strains [12] [14].

The mecA gene is part of a larger (40 to 60 kb) mec element of extraspecies origin that extends both upstream and downstream of the mecA determinant [12]. Polymorphisms in the mecA region primarily reflect variation in DNA downstream of mecA [12]. Studies have identified as many as 21 different polymorphisms in this region [12].

All mecA polymorphisms carry three common genetic elements: the hypervariable region, a copy of IS431, and a unique 2-kb sequence known as the downstream constant segment (dcs) [12]. The polymorphisms are caused by the presence of linearized plasmids flanked by insertion sequences (pUB110, pT181, and pI258) and the autonomous insertion sequence IS256 [12].

The expression of oxacillin resistance in mecA-positive S. aureus is regulated by a complex network of factors [9] [14]. High-level β-lactam resistant derivatives selected from OS-MRSA by oxacillin exposure often carry mutations in mecA auxiliary factors [9]. These include genes involved in various metabolic pathways: relA (metabolism of purines), tyrS and cysS (metabolism of tRNAs), and aroK and cysE (metabolism of amino acids and glycolysis) [9].

| Mechanism Type | Specific Changes | Phenotypic Effect | Clinical Significance |

|---|---|---|---|

| mecA promoter mutations | Position -33 (C→T) or -7 (G→T/A) | Reduced mecA expression | Diagnostic challenge |

| PBP2a amino acid substitutions | S225R or E246G | Altered PBP2a function | Treatment considerations |

| mecA sequence instability | Nucleotide repeat regions | Oxacillin susceptibility | Reversion potential |

| mecA auxiliary factor mutations | relA, tyrS, cysS, aroK, cysE | High-level resistance selection | Treatment failure risk |

| Expression regulation | Reduced mecA transcription | Heteroresistance | Detection difficulty |

Table 4: Molecular Mechanisms in Oxacillin-Susceptible MRSA [9] [10] [11] [14]

Most OS-MRSA isolates exhibit heteroresistance to oxacillin, meaning that a small subpopulation of cells can grow at higher antibiotic concentrations [9]. This heterogeneity in resistance presents additional challenges for detection and treatment [9] [13]. Cefoxitin-based tests have demonstrated high specificity for OS-MRSA detection, with the highest positive predictive values observed for broth microdilution, the VITEK® 2 automatic system, and chromogenic media [9].

The molecular mechanisms underlying the phenotypic expression of mecA polymorphisms involve complex interactions between the mecA gene product (PBP2a) and various cellular factors [9] [11] [14]. Research has shown that the SpoVG protein plays a positive role in oxacillin resistance by promoting cell wall synthesis and inhibiting cell wall degradation in MRSA [18]. Deletion of the spoVG gene leads to a significant decrease in oxacillin resistance and a dramatic increase in autolytic activity [18]. This regulatory protein can directly bind to the promoter regions of genes related to cell wall metabolism, including lytN (murein hydrolase), femA, and lytSR (a two-component regulatory system) [18].

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

LogP

2.38 (LogP)

2.4

Melting Point

188.0 °C

UNII

Related CAS

7240-38-2 (monosodium salt, monohydrate)

GHS Hazard Statements

H315 (40%): Causes skin irritation [Warning Skin corrosion/irritation];

H317 (20%): May cause an allergic skin reaction [Warning Sensitization, Skin];

H319 (40%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H334 (80%): May cause allergy or asthma symptoms or breathing difficulties if inhaled [Danger Sensitization, respiratory];

H335 (60%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Livertox Summary

Drug Classes

Mechanism of Action

Pictograms

Irritant;Health Hazard

Other CAS

1173-88-2

Absorption Distribution and Excretion

Wikipedia

Prednylidene

Biological Half Life

Use Classification

Pharmaceuticals -> Animal Drugs -> Approved in Taiwan

Dates

Hospital transmission of borderline oxacillin-resistant

Maria M Konstantinovski, Karin Ellen Veldkamp, Adriana P M Lavrijsen, Thijs Bosch, Margriet E M Kraakman, Sam Nooij, Eric C J Claas, Jairo GooskensPMID: 34269673 DOI: 10.1099/jmm.0.001384

Abstract

is a major cause of hospital infections worldwide. Awareness towards methicillin-resistant(MRSA) infections is high but attention towards borderline oxacillin-resistant

(BORSA) is limited, possibly due to an underestimated clinical relevance, presumption of low incidence and diagnostic limitations.

BORSA surveillance has not been routinely implemented, and thus consensus with regard to a definition and infection control measures is lacking.

Our goals were to investigate the occurrence, molecular characteristics and clinical manifestations of BORSA infections in the hospital setting.

Following an increased incidence in 2016, BORSA cases in 2014/2016 (in our institution) were more specifically evaluated. Medical records were reviewed to investigate epidemiological links, clinical characteristics and outcomes. Resistance and virulence markers were assessed by whole genome sequencing (WGS). Conventional methods: amplified fragment length polymorphism (AFLP) ; multilocus sequence typing (MLST) and multiple locus variable-number tandem repeat analysis (MLVA) were compared with core genome MLST (cgMLST) and whole-genome single nucleotide polymorphism (wgSNP) analysis to confirm genetic clusters.

From 2009 to 2013, BORSA comprised 0.1 % of all clinical

strains. In 2016, the incidence was six-fold higher in comparison to the baseline. Whole-genome SNP and cgMLST confirmed two BORSA clusters among patients with dermatological conditions. Patients with BORSA presented with skin infections, and one case developed a severe invasive infection with a fatal outcome. Infection control measures successfully prevented further transmission in both clusters. WGS findings showed that BORSA strains carried multiple resistance and virulence genes with increased pathogenic potential.

WGS and cgMLST effectively characterized and confirmed BORSA clusters among at-risk patients with clinical manifestations ranging from mild skin infections to life-threatening bacteraemia. Clinical awareness and active monitoring are therefore warranted for the timely implementation of infection control measures to prevent BORSA transmission in high-risk patients.

Acute Presentation of Clavicular Osteomyelitis in an 8-Year-Old Patient

Stephanie D Jarrin, Isaac Gordon, Ambreen Khan, Richard SinertPMID: 34024162 DOI: 10.1177/00099228211012221

Abstract

Antimicrobial activity of dalbavancin and comparators against Staphylococcus aureus causing pneumonia in patients with and without cystic fibrosis

Helio S Sader, Leonard R Duncan, Rodrigo E MendesPMID: 33878463 DOI: 10.1016/j.ijid.2021.04.051

Abstract

The activities of dalbavancin and comparator agents were evaluated against Staphylococcus aureus isolated from the lower respiratory tract of cystic fibrosis (CF) and non-CF patients with pneumonia. Bacterial isolates (n = 357) were collected from CF patients in 36 medical centers worldwide (2018-2019) and susceptibility tested using reference broth microdilution. Susceptibility results from these isolates were compared with those for 725 S. aureus isolates consecutively collected from non-CF patients with pneumonia from the same medical centers over the same period. Only isolates determined to be the probable cause of pneumonia were included in the study. Susceptibility profiles were very similar among isolates from CF and non-CF patients. Dalbavancin exhibited potent activity (MIC, 0.03/0.03 mg/L) and complete coverage (100.0% susceptibility) against isolates from CF and non-CF patients. Ceftaroline (MIC

, 0.25/1 mg/L) was active against 97.8% and 98.1% of isolates from CF and non-CF patients, respectively. Oxacillin resistance (MRSA) rates were 27.7% among CF and 28.7% among non-CF patients. Among MRSA isolates from CF/non-CF patients (n = 99/208), susceptibility to ceftaroline, clindamycin, levofloxacin, and tetracycline were 91.9%/93.3%, 58.6%/64.4%, 40.4%/29.3%, and 83.8%/89.4%, respectively. Dalbavancin demonstrated high potency against S. aureus from CF and non-CF patients and may represent a valuable treatment option for CF patients with MRSA pulmonary infection.

Novel N-Substituted 3-Aryl-4-(diethoxyphosphoryl)azetidin-2-ones as Antibiotic Enhancers and Antiviral Agents in Search for a Successful Treatment of Complex Infections

Iwona E Głowacka, Magdalena Grabkowska-Drużyc, Graciela Andrei, Dominique Schols, Robert Snoeck, Karolina Witek, Sabina Podlewska, Jadwiga Handzlik, Dorota G PiotrowskaPMID: 34360797 DOI: 10.3390/ijms22158032

Abstract

A novel series of N-substituted- and

-3-aryl-4-(diethoxyphosphoryl)azetidin-2-ones were synthesized by the Kinugasa reaction of N-methyl- or N-benzyl-(diethyoxyphosphoryl)nitrone and selected aryl alkynes. Stereochemistry of diastereoisomeric adducts was established based on vicinal H3-H4 coupling constants in azetidin-2-one ring. All the obtained azetidin-2-ones were evaluated for the antiviral activity against a broad range of DNA and RNA viruses. Azetidin-2-one

-

showed moderate inhibitory activity against human coronavirus (229E) with EC

= 45 µM. The other isomer

-

was active against influenza A virus H1N1 subtype (EC

= 12 µM by visual CPE score; EC

= 8.3 µM by TMS score; MCC > 100 µM, CC

= 39.9 µM). Several azetidin-2-ones

and

were tested for their cytostatic activity toward nine cancerous cell lines and several of them appeared slightly active for Capan-1, Hap1 and HCT-116 cells values of IC

in the range 14.5-97.9 µM. Compound

-

was identified as adjuvant of oxacillin with significant ability to enhance the efficacy of this antibiotic toward the highly resistant

strain HEMSA 5. Docking and molecular dynamics simulations showed that enantiomer (3

,4

)-

can be responsible for the promising activity due to the potency in displacing oxacillin at β-lactamase, thus protecting the antibiotic from undesirable biotransformation.

Staphylococcus pettenkoferi-positive Blood cultures in Hospitalized Patients in a Multi-site Tertiary Center

Uzoamaka A Eke, Marilynn R Fairfax, Robert Mitchell, Maureen Taylor, Hossein SalimniaPMID: 33485136 DOI: 10.1016/j.diagmicrobio.2020.115284

Abstract

Staphylococcus pettenkoferi (S.pettenkoferi), originally described in Germany in 2002 by Trülzsch et al, is a coagulase negative staphylococcus whose clinical relevance is yet to be determined. With about 10 case reports in the literature from several parts of the world, there is no data on S. pettenkoferi infection from the United States. This is a retrospective cohort study of 80 patients ≥ 18 years of age who had at least 1 S. pettenkoferi-positive blood culture, identified by matrix-assisted laser desorption/ionization time-of-flight at a tertiary academic center in Detroit, Michigan. We describe the features of S. pettenkoferi-positive blood cultures in order to identify cases of true bacteremia. The mean age of the cohort was 66 ± 16 years and 1 out of 3 had immunosuppressing conditions. No case of true S.pettenkoferi bacteremia was identified. More studies are needed to determine its role as a pathogen in the United States.Reporting antimicrobial susceptibilities and resistance phenotypes in Staphylococcus spp.: a nationwide proficiency study

Felipe Fernández-Cuenca, Inmaculada López-Hernández, Emilia Cercenado, Carmen Conejo, Nuria Tormo, Concha Gimeno, Alvaro PascualPMID: 33555012 DOI: 10.1093/jac/dkab017

Abstract

To evaluate the proficiency of microbiology laboratories in Spain in antimicrobial susceptibility testing (AST) of Staphylococcus spp.Eight Staphylococcus spp. with different resistance mechanisms were selected: six Staphylococcus aureus (CC-01/mecA, CC-02/mecC, CC-03/BORSA, CC-04/MLSBi, CC-06/blaZ and CC-07/linezolid resistant, cfr); one Staphylococcus epidermidis (CC-05/linezolid resistant, 23S rRNA mutation); and one Staphylococcus capitis (CC-08/daptomycin non-susceptible). Fifty-one laboratories were asked to report: (i) AST system used; (ii) antimicrobial MICs; (iii) breakpoints used (CLSI or EUCAST); and (iv) clinical category. Minor, major and very major errors (mEs, MEs and VMEs, respectively) were determined.

The greatest MIC discrepancies found were: (i) by AST method: 19.4% (gradient diffusion); (ii) by antimicrobial agent: daptomycin (21.3%) and oxacillin (20.6%); and (iii) by isolate: CC-07/cfr (48.0%). The greatest error rates were: (i) by AST method: gradient diffusion (4.3% and 5.1% VMEs, using EUCAST and CLSI, respectively); (ii) by breakpoint: 3.8% EUCAST and 2.3% CLSI; (iii) by error type: mEs (0.8% EUCAST and 1.0% CLSI), MEs (1.8% EUCAST and 0.7% CLSI) and VMEs (1.2% EUCAST and 0.6% CLSI); (iii) by antimicrobial agent: VMEs (4.7% linezolid and 4.3% oxacillin using EUCAST); MEs (14.3% fosfomycin, 9.1% tobramycin and 5.7% gentamicin using EUCAST); and mEs (22.6% amikacin using EUCAST).

Clinical microbiology laboratories should improve their ability to determine the susceptibility of Staphylococcus spp. to some antimicrobial agents to avoid reporting false-susceptible or false-resistant results. The greatest discrepancies and errors were associated with gradient diffusion, EUCAST breakpoints and some antimicrobials (mEs for aminoglycosides; MEs for fosfomycin, aminoglycosides and oxacillin; and VMEs for linezolid and oxacillin).

The Novel Membrane-Associated Auxiliary Factors AuxA and AuxB Modulate β-lactam Resistance in MRSA by stabilizing Lipoteichoic Acids

Kasper Mikkelsen, Wanchat Sirisarn, Ohood Alharbi, Mohanned Alharbi, Huayong Liu, Katrine Nøhr-Meldgaard, Katharina Mayer, Martin Vestergaard, Laura A Gallagher, Jeremy P Derrick, Andrew J McBain, Jacob Biboy, Waldemar Vollmer, James P O'Gara, Tom Grunert, Hanne Ingmer, Guoqing XiaPMID: 33503451 DOI: 10.1016/j.ijantimicag.2021.106283

Abstract

A major determinant of β-lactam resistance in methicillin-resistant Staphylococcus aureus (MRSA) is the drug insensitive transpeptidase, PBP2a, encoded by mecA. Full expression of the resistance phenotype requires auxiliary factors. Two such factors, auxiliary factor A (auxA, SAUSA300_0980) and B (auxB, SAUSA300_1003), were identified in a screen against mutants with increased susceptibility to β-lactams in the MRSA strain, JE2. auxA and auxB encode transmembrane proteins, with AuxA predicted to be a transporter. Inactivation of auxA or auxB enhanced β-lactam susceptibility in community-, hospital- and livestock-associated MRSA strains without affecting PBP2a expression, peptidoglycan cross-linking or wall teichoic acid synthesis. Both mutants displayed increased susceptibility to inhibitors of lipoteichoic acid (LTA) synthesis and alanylation pathways and released LTA even in the absence of β-lactams. The β-lactam susceptibility of the aux mutants was suppressed by mutations inactivating gdpP, which was previously found to allow growth of mutants lacking the lipoteichoic synthase enzyme, LtaS. Using the Galleria mellonella infection model, enhanced survival of larvae inoculated with either auxA or auxB mutants was observed compared with the wild-type strain following treatment with amoxicillin. These results indicate that AuxA and AuxB are central for LTA stability and potential inhibitors can be tools to re-sensitize MRSA strains to β-lactams and combat MRSA infections.Impact of FtsZ Inhibition on the Localization of the Penicillin Binding Proteins in Methicillin-Resistant Staphylococcus aureus

Edgar Ferrer-González, Hyun Huh, Hassan M Al-Tameemi, Jeffrey M Boyd, Sang-Hyuk Lee, Daniel S PilchPMID: 34031040 DOI: 10.1128/JB.00204-21

Abstract

Methicillin-resistant Staphylococcus aureus (MRSA) is a multidrug-resistant pathogen of acute clinical importance. Combination treatment with an FtsZ inhibitor potentiates the activity of penicillin binding protein (PBP)-targeting β-lactam antibiotics against MRSA. To explore the mechanism underlying this synergistic behavior, we examined the impact of treatment with the FtsZ inhibitor TXA707 on the spatial localization of the five PBP proteins expressed in MRSA. In the absence of drug treatment, PBP1, PBP2, PBP3, and PBP4 colocalize with FtsZ at the septum, contributing to new cell wall formation. In contrast, PBP2a localizes to distinct foci along the cell periphery. Upon treatment with TXA707, septum formation becomes disrupted, and FtsZ relocalizes away from midcell. PBP1 and PBP3 remain significantly colocalized with FtsZ, while PBP2, PBP4, and PBP2a localize away from FtsZ to specific sites along the periphery of the enlarged cells. We also examined the impact on PBP2a and PBP2 localization of treatment with β-lactam antibiotic oxacillin alone and in synergistic combination with TXA707. Significantly, PBP2a localizes to the septum in approximately 15% of the oxacillin-treated cells, a behavior that likely contributes to the β-lactam resistance of MRSA. Combination treatment with TXA707 causes both PBP2a and PBP2 to localize in malformed septum-like structures. Our collective results suggest that PBP2, PBP4, and PBP2a may function collaboratively in peripheral cell wall repair and maintenance in response to FtsZ inhibition by TXA707. Cotreatment with oxacillin appears to reduce the availability of PBP2a to assist in this repair, thereby rendering the MRSA cells more susceptible to the β-lactam.MRSA is a multidrug-resistant bacterial pathogen of acute clinical importance, infecting many thousands of individuals globally each year. The essential cell division protein FtsZ has been identified as an appealing target for the development of new drugs to combat MRSA infections. Through synergistic actions, FtsZ-targeting agents can sensitize MRSA to antibiotics like the β-lactams that would otherwise be ineffective. This study provides key insights into the mechanism underlying this synergistic behavior as well as MRSA resistance to β-lactam drugs. The results of this work will help guide the identification and optimization of combination drug regimens that can effectively treat MRSA infections and reduce the potential for future resistance.

Improved diagnostic prediction of the pathogenicity of bloodstream isolates of Staphylococcus epidermidis

Shannon M VanAken, Duane Newton, J Scott VanEppsPMID: 33770084 DOI: 10.1371/journal.pone.0241457

Abstract

With an estimated 440,000 active cases occurring each year, medical device associated infections pose a significant burden on the US healthcare system, costing about $9.8 billion in 2013. Staphylococcus epidermidis is the most common cause of these device-associated infections, which typically involve isolates that are multi-drug resistant and possess multiple virulence factors. S. epidermidis is also frequently a benign contaminant of otherwise sterile blood cultures. Therefore, tests that distinguish pathogenic from non-pathogenic isolates would improve the accuracy of diagnosis and prevent overuse/misuse of antibiotics. Attempts to use multi-locus sequence typing (MLST) with machine learning for this purpose had poor accuracy (~73%). In this study we sought to improve the diagnostic accuracy of predicting pathogenicity by focusing on phenotypic markers (i.e., antibiotic resistance, growth fitness in human plasma, and biofilm forming capacity) and the presence of specific virulence genes (i.e., mecA, ses1, and sdrF). Commensal isolates from healthy individuals (n = 23), blood culture contaminants (n = 21), and pathogenic isolates considered true bacteremia (n = 54) were used. Multiple machine learning approaches were applied to characterize strains as pathogenic vs non-pathogenic. The combination of phenotypic markers and virulence genes improved the diagnostic accuracy to 82.4% (sensitivity: 84.9% and specificity: 80.9%). Oxacillin resistance was the most important variable followed by growth rate in plasma. This work shows promise for the addition of phenotypic testing in clinical diagnostic applications.In vitro antagonistic inhibitory effects of palm seed crude oils and their main constituent, lauric acid, with oxacillin in Staphylococcus aureus

Klara Lalouckova, Eva Skrivanova, Johana Rondevaldova, Adela Frankova, Josef Soukup, Ladislav KokoskaPMID: 33420288 DOI: 10.1038/s41598-020-80481-0